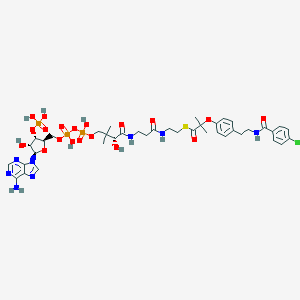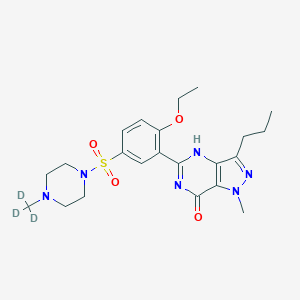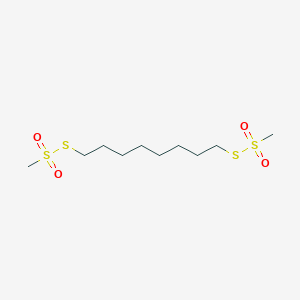
1,8-Octadiyl Bismethanethiosulfonate
Overview
Description
1,8-Octadiyl Bismethanethiosulfonate is a homobifunctional sulfhydryl-reactive crosslinker. This compound is primarily used in biochemical assays and research applications due to its ability to react with sulfhydryl groups, facilitating the study of protein structures and interactions .
Mechanism of Action
Target of Action
1,8-Octadiyl Bismethanethiosulfonate is a homobifunctional sulfhydryl-reactive crosslinker . It primarily targets proteins with sulfhydryl groups, such as cysteine residues, and forms covalent bonds with them . This compound has been used in studies involving the human multidrug resistance P-glycoprotein (P-gp), an ATP-dependent drug pump located at the plasma membrane .
Mode of Action
The compound interacts with its targets by forming disulfide bonds between two sulfhydryl groups of cysteine residues . This crosslinking can lead to conformational changes in the target protein, affecting its function . For instance, in the case of P-gp, the crosslinking of cysteine residues can expose different residues to the drug-binding site .
Biochemical Pathways
It has been used in studies involving the atp-binding sites of p-gp . P-gp is known to transport a wide variety of structurally diverse compounds out of the cell . Therefore, the crosslinking action of this compound could potentially affect the transport function of P-gp, thereby influencing the efflux of various substrates.
Result of Action
The crosslinking action of this compound can lead to changes in the structure and function of the target protein . For example, in the case of P-gp, crosslinking can expose different residues to the drug-binding site, potentially affecting the protein’s drug transport function .
Biochemical Analysis
Biochemical Properties
1,8-Octadiyl Bismethanethiosulfonate interacts with various enzymes, proteins, and other biomolecules. It is particularly known for its ability to crosslink molecules through their sulfhydryl groups . The nature of these interactions is primarily covalent, leading to the formation of stable complexes.
Cellular Effects
The effects of this compound on cells are largely dependent on the specific biomolecules it interacts with. For instance, it has been used in studies involving the human multidrug resistance P-glycoprotein (P-gp), where it was found to affect the folding of ATP-binding cassette proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form covalent bonds with sulfhydryl groups . This allows it to crosslink biomolecules, potentially affecting their function. For example, it can influence enzyme activity by crosslinking key residues in the active site .
Metabolic Pathways
Given its reactivity with sulfhydryl groups, it may interact with enzymes or cofactors containing these groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The process typically involves the reaction of octadiol with methanethiosulfonate reagents under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of 1,8-Octadiyl Bismethanethiosulfonate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions: 1,8-Octadiyl Bismethanethiosulfonate primarily undergoes substitution reactions, particularly with sulfhydryl groups. This reactivity makes it a valuable tool in crosslinking studies where it forms stable bonds with cysteine residues in proteins .
Common Reagents and Conditions: The compound reacts efficiently with sulfhydryl groups in the presence of mild reducing agents. Typical conditions include a neutral to slightly basic pH and ambient temperature, which facilitate the formation of stable thioether bonds .
Major Products Formed: The primary products formed from reactions involving this compound are crosslinked proteins or peptides. These crosslinked products are crucial for studying protein-protein interactions and structural biology .
Scientific Research Applications
1,8-Octadiyl Bismethanethiosulfonate is widely used in various scientific research fields:
Comparison with Similar Compounds
- 3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate
- 1,6-Hexanediyl Bismethanethiosulfonate
- 1,5-Pentanediyl Bismethanethiosulfonate
Uniqueness: 1,8-Octadiyl Bismethanethiosulfonate is unique due to its specific reactivity with sulfhydryl groups and its ability to form stable crosslinks under mild conditions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of biochemical applications .
Properties
IUPAC Name |
1,8-bis(methylsulfonylsulfanyl)octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S4/c1-17(11,12)15-9-7-5-3-4-6-8-10-16-18(2,13)14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELQMUTDNOWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326321 | |
| Record name | 1,8-Octadiyl Bismethanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4356-71-2 | |
| Record name | NSC527039 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Octadiyl Bismethanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


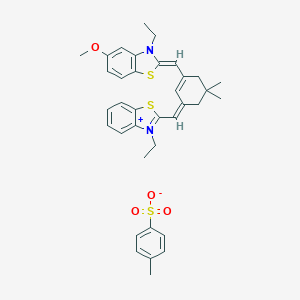


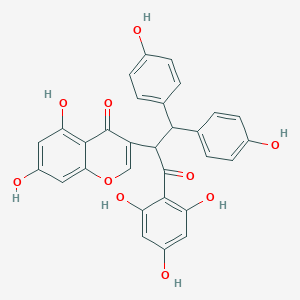
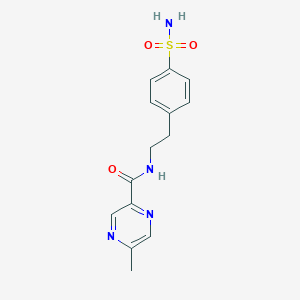

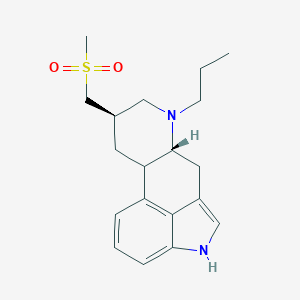

![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)
